molecular formula C16H12Br3IN2O3 B11554696 N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide

N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide

Cat. No.: B11554696
M. Wt: 646.9 g/mol
InChI Key: LAHHANKUHCOBSK-QPSGOUHRSA-N
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Description

N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is a complex organic compound that features both iodine and bromine atoms, making it a halogenated derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide typically involves a multi-step process:

    Formation of the Hydrazide: The initial step involves the reaction of 2-(2,4,6-tribromophenoxy)acetic acid with hydrazine hydrate to form the corresponding hydrazide.

    Condensation Reaction: The hydrazide is then reacted with 3-iodo-4-methoxybenzaldehyde under acidic conditions to form the final product through a condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The halogen atoms (iodine and bromine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: The major product is the corresponding amine.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide
  • N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide

Uniqueness

N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is unique due to the presence of both iodine and bromine atoms, which can significantly influence its reactivity and biological activity compared to its chloro- and bromo-substituted analogs.

Properties

Molecular Formula

C16H12Br3IN2O3

Molecular Weight

646.9 g/mol

IUPAC Name

N-[(E)-(3-iodo-4-methoxyphenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide

InChI

InChI=1S/C16H12Br3IN2O3/c1-24-14-3-2-9(4-13(14)20)7-21-22-15(23)8-25-16-11(18)5-10(17)6-12(16)19/h2-7H,8H2,1H3,(H,22,23)/b21-7+

InChI Key

LAHHANKUHCOBSK-QPSGOUHRSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br)I

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br)I

Origin of Product

United States

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